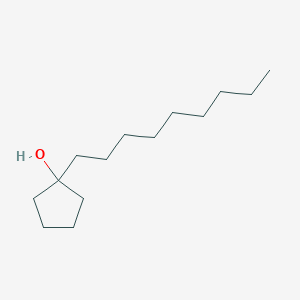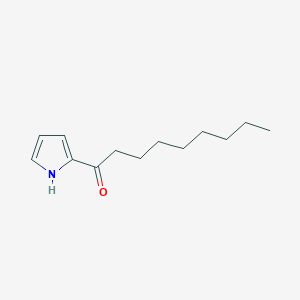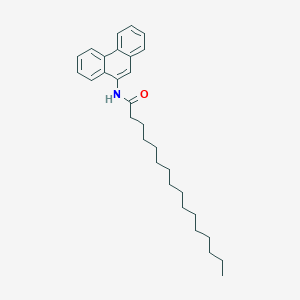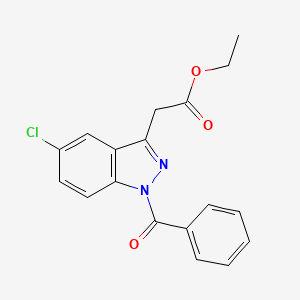![molecular formula C10H16Cl2O2 B14385955 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-52-8](/img/structure/B14385955.png)
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its two chlorine atoms, two oxygen atoms, and a spiro linkage, which gives it distinct chemical properties. It is used in various scientific research applications due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated ketone with a diol in the presence of an acid catalyst. The reaction proceeds through the formation of a spiro intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Advanced techniques like distillation and crystallization are often employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane involves its interaction with molecular targets through its reactive chlorine atoms and spirocyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]octane
- 1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]nonane
Uniqueness
1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique opportunities for research and application in various fields.
Propriétés
Numéro CAS |
89995-52-8 |
|---|---|
Formule moléculaire |
C10H16Cl2O2 |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
2,2-dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C10H16Cl2O2/c1-4-5-7-13-8(2,3)9(14-7)6-10(9,11)12/h7H,4-6H2,1-3H3 |
Clé InChI |
OMBOXQBIMLGIML-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(C2(O1)CC2(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
